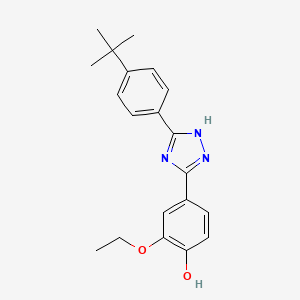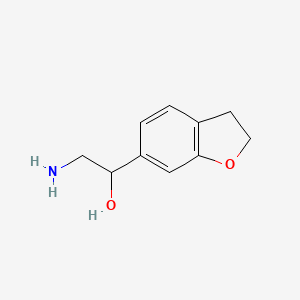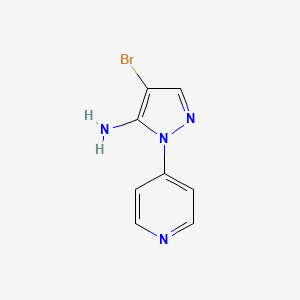
3,3-Dimethyl-5-(methylthio)indolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-5-(methylthio)indolin-2-one is a chemical compound with the molecular formula C11H13NOS. It belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine . The compound features a unique structure with a dimethyl group and a methylthio group attached to the indolin-2-one core.
Méthodes De Préparation
The synthesis of 3,3-Dimethyl-5-(methylthio)indolin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3,3-dimethylindolin-2-one with a methylthiolating agent under specific reaction conditions . Industrial production methods may involve bulk manufacturing and custom synthesis to meet the demand for this compound .
Analyse Des Réactions Chimiques
3,3-Dimethyl-5-(methylthio)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The methylthio group can be substituted with other functional groups using appropriate reagents and conditions.
Applications De Recherche Scientifique
3,3-Dimethyl-5-(methylthio)indolin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s indole core makes it a potential candidate for studying biological processes and interactions.
Mécanisme D'action
The mechanism of action of 3,3-Dimethyl-5-(methylthio)indolin-2-one involves its interaction with specific molecular targets and pathways. The indole core allows the compound to bind with high affinity to multiple receptors, influencing various biological processes. The methylthio group may also play a role in modulating the compound’s activity and interactions .
Comparaison Avec Des Composés Similaires
3,3-Dimethyl-5-(methylthio)indolin-2-one can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with significant biological activity.
Indole-3-carbinol: Known for its anticancer properties.
5-Methoxyindole-2-carboxylic acid: Used in the synthesis of pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H13NOS |
|---|---|
Poids moléculaire |
207.29 g/mol |
Nom IUPAC |
3,3-dimethyl-5-methylsulfanyl-1H-indol-2-one |
InChI |
InChI=1S/C11H13NOS/c1-11(2)8-6-7(14-3)4-5-9(8)12-10(11)13/h4-6H,1-3H3,(H,12,13) |
Clé InChI |
PVDQQQLFNLNQBC-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=C(C=CC(=C2)SC)NC1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(Difluoromethoxy)-6-ethylbenzo[d]oxazole](/img/structure/B15056364.png)








![(2S,6R)-4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)-2,6-dimethylmorpholine](/img/structure/B15056427.png)


